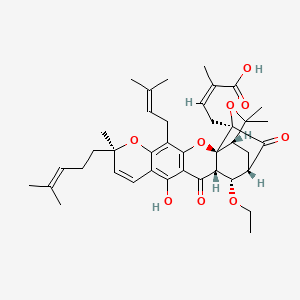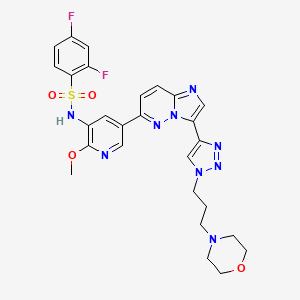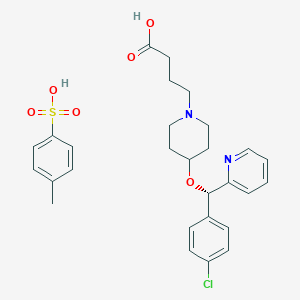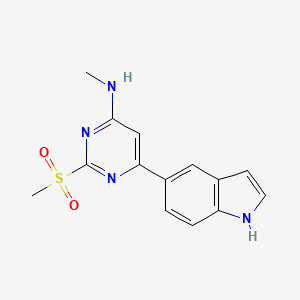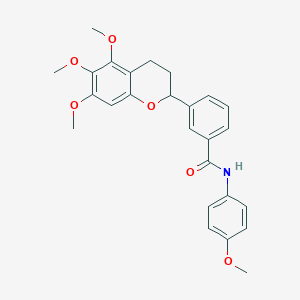
Anticancer agent 137
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 137 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), exhibiting broad-spectrum anticancer activity. It induces G2/M cell cycle arrest and apoptosis by increasing levels of cleaved poly (ADP-ribose) polymerase (PARP) and caspases 3 and 7 . This compound is primarily used in cancer research due to its effectiveness in inhibiting cancer cell proliferation and inducing programmed cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 137 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of pharmaceutical compounds. This includes large-scale chemical synthesis in reactors, purification through crystallization or chromatography, and rigorous quality control to ensure consistency and efficacy. The production process is designed to be scalable and cost-effective, meeting the demands of research and potential therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 137 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Anticancer agent 137 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PI3K inhibition and its effects on cellular pathways.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast, lung, and prostate cancer.
Mecanismo De Acción
Anticancer agent 137 exerts its effects by inhibiting the PI3K pathway, which is crucial for cell growth, proliferation, and survival. By blocking PI3K activity, the compound induces G2/M cell cycle arrest and apoptosis. This is achieved through the activation of caspases 3 and 7, and the cleavage of PARP, leading to programmed cell death . The inhibition of PI3K also disrupts downstream signaling pathways, further enhancing its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
PI3K Inhibitors: Other compounds that inhibit PI3K include wortmannin, LY294002, and idelalisib.
Apoptosis Inducers: Compounds like paclitaxel and doxorubicin also induce apoptosis through different mechanisms.
Uniqueness
Anticancer agent 137 is unique due to its high potency and specificity for PI3K inhibition. Unlike other PI3K inhibitors, it effectively induces G2/M cell cycle arrest and apoptosis, making it a valuable tool in cancer research . Its broad-spectrum anticancer activity and ability to target multiple cancer types further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C26H27NO6 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-(5,6,7-trimethoxy-3,4-dihydro-2H-chromen-2-yl)benzamide |
InChI |
InChI=1S/C26H27NO6/c1-29-19-10-8-18(9-11-19)27-26(28)17-7-5-6-16(14-17)21-13-12-20-22(33-21)15-23(30-2)25(32-4)24(20)31-3/h5-11,14-15,21H,12-13H2,1-4H3,(H,27,28) |
Clave InChI |
UYVMJFWMWINCSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCC4=C(C(=C(C=C4O3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


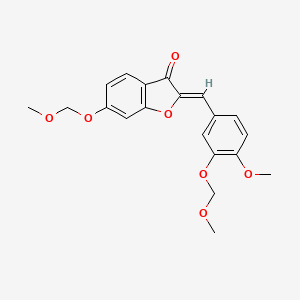
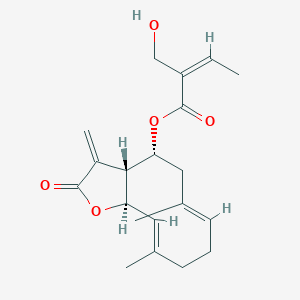
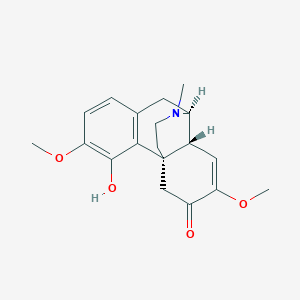
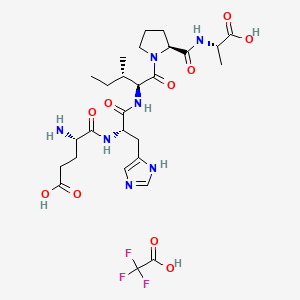
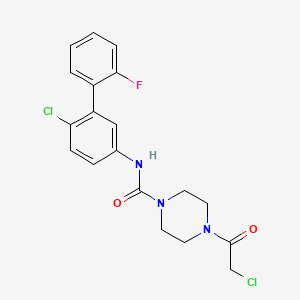
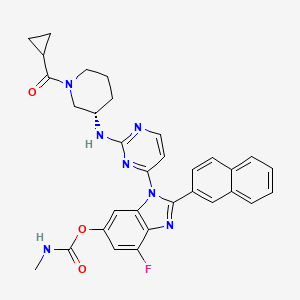

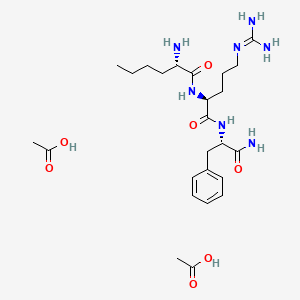
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
